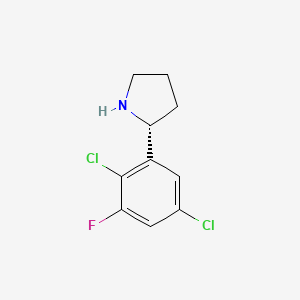
(R)-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichloro-3-fluoroaniline and a suitable chiral auxiliary.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation, nitration, and reduction, to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrrolidine ring.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.
Industrial Production Methods
Industrial production methods for ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine could be explored for its potential as a pharmaceutical agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the dichloro and fluorophenyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-(2,5-Dichlorophenyl)pyrrolidine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
®-2-(3-Fluorophenyl)pyrrolidine: Lacks the chlorine atoms, which could influence its overall properties.
®-2-Phenylpyrrolidine: Lacks both chlorine and fluorine atoms, making it less reactive and potentially less selective in biological applications.
Uniqueness
®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine is unique due to the presence of both dichloro and fluorophenyl groups, which can enhance its chemical reactivity and specificity in various applications. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
Molecular Formula |
C10H10Cl2FN |
|---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
(2R)-2-(2,5-dichloro-3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10Cl2FN/c11-6-4-7(9-2-1-3-14-9)10(12)8(13)5-6/h4-5,9,14H,1-3H2/t9-/m1/s1 |
InChI Key |
DAZPHZOXRBBYRD-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC(=C2)Cl)F)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















